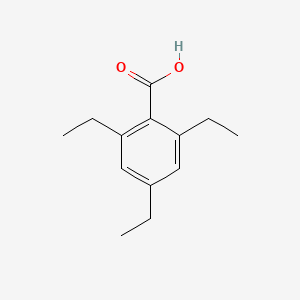
2,4,6-Triethylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Triethylbenzoic acid: is an organic compound with the molecular formula C13H18O2 . It is a derivative of benzoic acid, where three ethyl groups are substituted at the 2, 4, and 6 positions of the benzene ring. This compound is known for its aromatic properties and is used as a precursor in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,4,6-Triethylbenzoic acid typically involves the alkylation of benzoic acid derivatives. One common method includes the Friedel-Crafts alkylation of benzoic acid with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the same Friedel-Crafts alkylation but with optimized reaction conditions to ensure high yield and purity. The reaction mixture is then subjected to purification steps such as recrystallization or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Triethylbenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The ethyl groups can be oxidized to form carboxylic acids.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of 2,4,6-tricarboxybenzoic acid.
Reduction: Formation of 2,4,6-triethylbenzyl alcohol.
Substitution: Formation of 2,4,6-trihalobenzoic acid derivatives.
Scientific Research Applications
2,4,6-Triethylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Triethylbenzoic acid involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. The ethyl groups provide hydrophobic interactions that can influence the compound’s binding affinity to its targets. These interactions can modulate enzymatic activity, receptor binding, and other biochemical pathways.
Comparison with Similar Compounds
2,4,6-Trimethylbenzoic acid: Similar structure but with methyl groups instead of ethyl groups.
2,4,6-Tribromobenzoic acid: Similar structure but with bromine atoms instead of ethyl groups.
2,4,6-Trichlorobenzoic acid: Similar structure but with chlorine atoms instead of ethyl groups.
Uniqueness: 2,4,6-Triethylbenzoic acid is unique due to the presence of ethyl groups, which provide different steric and electronic effects compared to methyl, bromine, or chlorine substituents. These differences can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
92035-96-6 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2,4,6-triethylbenzoic acid |
InChI |
InChI=1S/C13H18O2/c1-4-9-7-10(5-2)12(13(14)15)11(6-3)8-9/h7-8H,4-6H2,1-3H3,(H,14,15) |
InChI Key |
GZVJGBAQVVJGKW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)CC)C(=O)O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


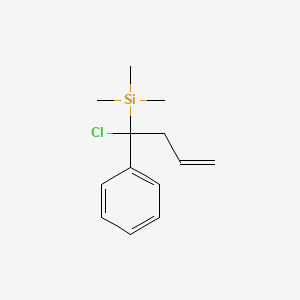
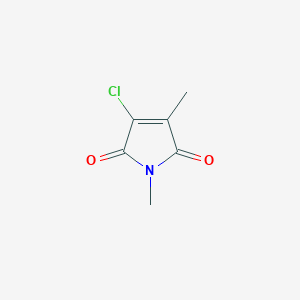

![5,5'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14364946.png)
![2-(Methoxyimino)-4-[(4-nitrobenzoyl)oxy]-3-oxobutanoic acid](/img/structure/B14364958.png)
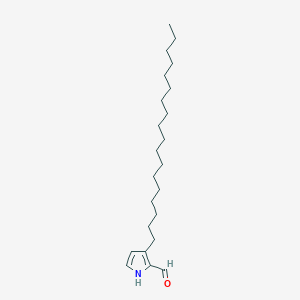
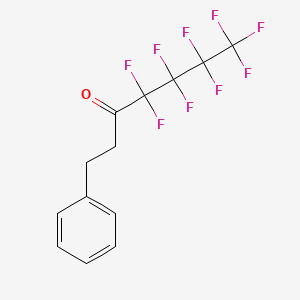
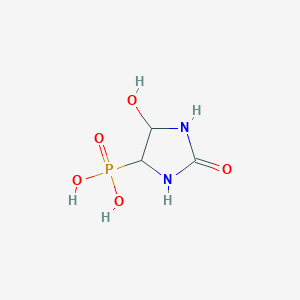
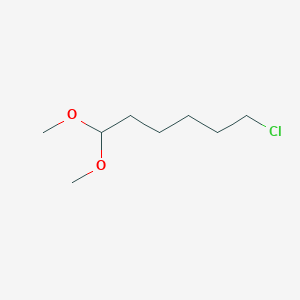
![N-methyl-N-[(4-methyl-6-oxo-2-piperidin-1-yl-1H-pyrimidin-5-yl)methyl]nitrous amide](/img/structure/B14364972.png)
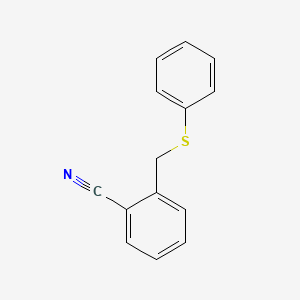

![2-[(2-Aminophenyl)sulfanyl]cyclohexanol](/img/structure/B14364990.png)
![3-Chloro-4-(morpholin-4-yl)-2H-thieno[2,3-h][1]benzopyran-2-one](/img/structure/B14365009.png)
